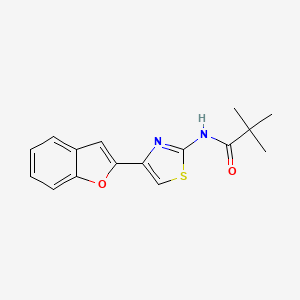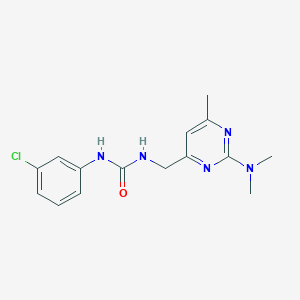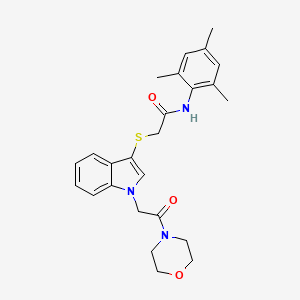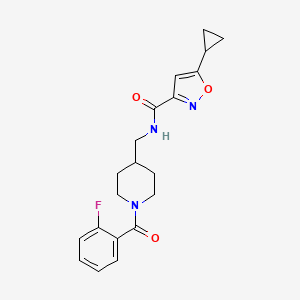
3,5-Bis(difluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(difluoromethyl)aniline is a chemical compound with the molecular formula C8H7F4N . It is a powder at room temperature . The compound has a molecular weight of 193.14 .
Synthesis Analysis
The synthesis of this compound has been used in the creation of several other compounds. For instance, it has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, a Schiff’s base . It has also been used in the synthesis of 5,7-bis(trifluoromethyl)aniline .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F4N/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,7-8H,13H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
This compound has been used in the trifluoromethylarylation of alkenes . This process involves the functionalization of alkenes, which are versatile substrates that offer great potential for diversification using a plethora of established reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 193.14 . The compound’s refractive index, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Monodentate Transient Directing Group Assisted Synthesis :Research by Yi‐Feng Wang et al. (2019) showcases the use of commercially available 3,5-bis(trifluoromethyl)aniline as an efficient monodentate transient directing group (MonoTDG) in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process achieves symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility under mild conditions, demonstrating a significant application in organic synthesis (Yi‐Feng Wang et al., 2019).
Novel Pesticides Synthesis :Liu An-chan (2015) discusses a synthetic process involving 3,5-Bis-(trifluoromethyl)benzene, a compound closely related to 3,5-Bis(difluoromethyl)aniline, in the development of novel pesticides like Bistrifluron. This process includes steps like nitration, reduction, and chlorination, leading to compounds with potent growth-retarding activity against pests, highlighting its application in agriculture (Liu An-chan, 2015).
Fluorescence and Sensor Development
Fluorescent Probe for Aniline Vapor Detection :A study by Zinuo Jiao et al. (2017) developed a multiple-anchored fluorescent probe based on the reaction with aniline vapor. The probe, designed with a highly twisted structure and capable of self-assembling into nanospheres, demonstrates exceptional sensitivity and selectivity towards aniline vapor, showcasing its potential in environmental monitoring and human health (Zinuo Jiao et al., 2017).
Antioxidative Activity of Metal Complexes :Research by Huilu Wu et al. (2015) on transition metal complexes containing bis(N‐ethylbenzimidazol‐2‐ylmethyl)aniline demonstrates significant antioxidative activities. These complexes exhibit potent scavenging activities against superoxide and hydroxyl radicals, suggesting their potential application in the development of new antioxidant agents (Huilu Wu et al., 2015).
Analytical and Chemical Sensing
Electrochemically Stimulated pH Changes :A study by M. Frasconi et al. (2010) introduced a method for controlling chemical reactivity through electrochemically stimulated pH changes using a bis-aniline-cross-linked Au nanoparticle composite. This approach allows for the reversible activation and deactivation of a DNAzyme, showcasing an innovative application in biochemical sensing and molecular biology (M. Frasconi et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3,5-bis(difluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,7-8H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOLYOWCTVVHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2669648.png)
![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]but-3-ene-1-sulfonamide](/img/structure/B2669658.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B2669660.png)

![5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2669662.png)
![N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669664.png)
![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2669667.png)